3,4-Dimethoxy-2H-chromen-2-one
Overview
Description
3,4-Dimethoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the chromen-2-one core structure. Coumarins, including this compound, are widely studied for their potential therapeutic applications due to their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are often 3,4-dimethoxyphenol and ethyl acetoacetate, which undergo cyclization in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
3,4-Dimethoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation
Comparison with Similar Compounds
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Another coumarin derivative with similar biological activities.
4-Hydroxy-3-methoxycoumarin: Known for its antioxidant properties.
7-Hydroxy-4-methoxycoumarin: Studied for its anti-inflammatory effects
Uniqueness: 3,4-Dimethoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups enhance its antioxidant potential compared to other coumarins with fewer methoxy substitutions .
Properties
IUPAC Name |
3,4-dimethoxychromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-7-5-3-4-6-8(7)15-11(12)10(9)14-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGNMYHBTAZENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)OC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293340 | |
Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-95-9 | |
Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.